molecular formula C10H12Br2 B3048543 1,2-Bis(2-bromoethyl)benzene CAS No. 17379-00-9

1,2-Bis(2-bromoethyl)benzene

Cat. No. B3048543
CAS RN: 17379-00-9
M. Wt: 292.01 g/mol
InChI Key: CMBILWTXEXMRBX-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromoethyl)benzene is an organobromine compound . It has a linear formula of C10H12Br2 . It is also known by other names such as β-Bromoethylbenzene, β-Phenethyl bromide, β-Phenylethyl bromide .


Synthesis Analysis

This compound can be synthesized by the reaction of phenethyl alcohol with hydrogen bromide . The phenethyl alcohol is heated to 110°C, hydrogen bromide is slowly introduced, and the reaction is refluxed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H12Br2 . The molecular weight of the compound is 292.01 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.01 . It has a density of 1.627 g/cm3 at 25 °C .

Scientific Research Applications

Synthesis and Functionalization

1,2-Bis(2-bromoethyl)benzene and its derivatives have been utilized extensively in organic synthesis. It's used as a starting material for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores. For instance, one study demonstrates the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes through cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation, highlighting its versatility in creating Suzuki reagents and Stille coupling reactions (Reus et al., 2012).

Reactions with Organotin and Tetrazoles

Another significant application is observed in reactions involving organotin tetrazoles. For example, the reaction of 1,2-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with 1,2-dibromoethane yields various substituted tetrazole isomers, demonstrating its potential in synthesizing functionalized poly-tetrazoles (Bethel et al., 1999).

Electrochemical Applications

In the field of electrochemistry, 1,2-bis(bromomethyl)benzene is studied for its role in electro-synthetic reactions. It's used in the green and efficient Diels-Alder electro-organic cyclization reaction with naphthoquinone derivatives, showcasing its application in environmentally friendly synthesis processes (Habibi et al., 2015).

Supramolecular Chemistry

The compound also plays a crucial role in supramolecular chemistry. For example, it's involved in the formation of supramolecular coordination networks stabilized by various secondary bonding interactions. This underlines its utility in the study and design of novel molecular structures (Allen et al., 2009).

Safety and Hazards

1,2-Bis(2-bromoethyl)benzene is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only in a well-ventilated area or outdoors .

properties

IUPAC Name

1,2-bis(2-bromoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBILWTXEXMRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394181
Record name 1,2-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17379-00-9
Record name 1,2-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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